Dibenzofuran, bromodichloro-
Overview
Description
Dibenzofuran is an organic compound that consists of two benzene rings fused to a central furan ring . It is thermally robust with a convenient liquid range . These properties, together with its low toxicity, are exploited by the use of dibenzofuran as a heat transfer agent .
Synthesis Analysis
Recent advances in the synthesis of dibenzofurans have been reported in the literature since 2008 . The synthesis process starts with creating the C–O bond of the furan ring . Following this, the formation of dibenzofurans is evoked by cyclizing diarylether derivatives . The last part of this update concerns the construction of dibenzofurans from benzofuran or phenol derivatives .Molecular Structure Analysis
The molecular formula of dibenzofuran is C12H8O . It has an average mass of 168.191 Da and a monoisotopic mass of 168.057510 Da .Chemical Reactions Analysis
Dibenzofuran undergoes electrophilic reactions, such as halogenation and Friedel-Crafts reactions . It has been quantified in the fuel-rich oxidation of toluene using a flow reactor at atmospheric pressure . In addition, it has been found that dibenzofuran forms polycyclic aromatic hydrocarbons (PAHs) and oxygenated PAHs (OPAHs) during combustion processes .Physical And Chemical Properties Analysis
Dibenzofuran is thermally robust with a convenient liquid range . It has a molecular weight of 168.1913 . The enthalpy of fusion is 19.4 ± 1.0 kJ mol −1 at the temperature of fusion, 355.52 ± 0.02 K .Safety And Hazards
Future Directions
Recent advances in the synthesis of dibenzofurans have opened up new possibilities for the creation of the C–O bond of the furan ring . Additionally, the formation of dibenzofurans by cyclizing diarylether derivatives has been evoked . These developments suggest potential future directions in the study and application of dibenzofuran .
properties
IUPAC Name |
3-bromo-1,2-dichlorodibenzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5BrCl2O/c13-7-5-9-10(12(15)11(7)14)6-3-1-2-4-8(6)16-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNPMASPRORBMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=C(C=C3O2)Br)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80147962 | |
Record name | Dibenzofuran, bromodichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80147962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzofuran, bromodichloro- | |
CAS RN |
107227-60-1 | |
Record name | Dibenzofuran, bromodichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107227601 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzofuran, bromodichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80147962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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